

# The Effect of AH001 on Androgen Receptor Signaling: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AH001

Cat. No.: B1666645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**AH001** is a first-in-class, selective androgen receptor (AR) protein degrader being developed by AnHorn Medicines for the topical treatment of androgenetic alopecia (AGA).<sup>[1][2][3]</sup> Developed utilizing a proprietary AI-powered drug discovery platform, **AH001** represents a novel therapeutic modality designed to directly eliminate the key driver of AGA, the androgen receptor, in hair follicles.<sup>[3]</sup> As a proteolysis-targeting chimera (PROTAC), **AH001** is engineered to recruit an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.<sup>[4]</sup> This mechanism of action offers the potential for a more profound and durable suppression of AR signaling compared to traditional inhibitors. Preclinical data have demonstrated the potent AR-degrading activity of **AH001** and its efficacy in animal models of AGA. Furthermore, a Phase 1 clinical trial has established its safety and tolerability in humans.<sup>[1]</sup> This whitepaper provides a comprehensive overview of the currently available technical information on **AH001**'s effect on androgen receptor signaling, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

## Introduction to Androgen Receptor Signaling in Androgenetic Alopecia

Androgenetic alopecia is a common form of hair loss in both men and women, characterized by a genetically predisposed sensitivity of hair follicles to androgens, primarily dihydrotestosterone (DHT). The androgen receptor, a ligand-activated transcription factor, is the key mediator of androgen action in hair follicles. Upon binding to androgens like DHT, the AR translocates to the nucleus and regulates the expression of genes that lead to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle. Therefore, targeting the AR signaling pathway is a cornerstone of AGA therapy.

## AH001: A Novel Androgen Receptor Protein Degrader

**AH001** is a novel small molecule designed as a PROTAC to specifically target the androgen receptor for degradation.<sup>[4]</sup> Unlike conventional AR inhibitors that block the receptor's function, **AH001** facilitates the complete removal of the AR protein from the cell. This approach is anticipated to provide a more robust and sustained inhibition of AR-mediated gene transcription.

### Mechanism of Action

As a PROTAC, **AH001** is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This ternary complex formation brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.

Signaling Pathway Diagram: **AH001**-Mediated Androgen Receptor Degradation

Caption: **AH001**-mediated degradation of the androgen receptor.

## Quantitative Data on AH001's Effect on Androgen Receptor Signaling

Publicly available quantitative data on **AH001** is currently limited, primarily originating from a patent application.<sup>[4]</sup>

Table 1: In Vitro Androgen Receptor Degradation

| Compound                                         | Cell Line                     | DC50 (nM) |
|--------------------------------------------------|-------------------------------|-----------|
| Exemplified Compound (from patent WO 2024002206) | Human prostate cancer (LNCaP) | 10-25     |

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.

## Preclinical Efficacy in an Animal Model

The efficacy of a compound from the same patent series as **AH001** was evaluated in a mouse model of androgenetic alopecia.[\[4\]](#)

Table 2: In Vivo Efficacy in a DHT-Induced Androgenetic Alopecia Mouse Model

| Animal Model      | Treatment                                     | Observation                                                                                      |
|-------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------|
| Male C57BL/6 mice | Dihydrotestosterone (DHT) to induce hair loss | Recovery of DHT-induced hair damage and increased skin color score (indicative of hair regrowth) |

## Clinical Development and Safety

AnHorn Medicines has completed a Phase 1 clinical trial for **AH001** in the United States.[\[1\]](#)

Table 3: **AH001** Phase 1 Clinical Trial Summary

| Phase   | Status    | Key Findings                                                                                 |
|---------|-----------|----------------------------------------------------------------------------------------------|
| Phase 1 | Completed | Safe and well-tolerated across all dose levels with no drug-related adverse events reported. |

## Experimental Protocols

Detailed experimental protocols for the studies conducted with **AH001** are not yet publicly available. However, based on standard methodologies for evaluating AR degraders and AGA therapies, the following experimental designs are likely to have been employed.

## In Vitro Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the degradation of androgen receptor protein in response to **AH001** treatment.

Workflow Diagram: Western Blot for AR Degradation

[Click to download full resolution via product page](#)

Caption: General workflow for a Western blot assay to determine AR degradation.

## Animal Model of Androgenetic Alopecia

Objective: To evaluate the *in vivo* efficacy of topically applied **AH001** in preventing or reversing hair loss in a DHT-induced AGA mouse model.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Workflow Diagram: AGA Mouse Model



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for an AGA mouse model.

## Conclusion and Future Directions

**AH001** is a promising, novel androgen receptor degrader with a well-defined mechanism of action and a favorable safety profile established in early clinical trials. The preclinical data, though limited in the public domain, suggests potent AR degradation and *in vivo* efficacy. As **AH001** progresses into Phase 2 clinical trials, the generation of more extensive quantitative data on its pharmacodynamics, including dose-response relationships for AR degradation and downstream gene expression in human subjects, will be crucial. Further research into the specific E3 ligase recruited by **AH001** and the broader transcriptomic and proteomic consequences of AR degradation in hair follicles will provide deeper insights into its therapeutic effects. The continued development of **AH001** holds significant promise for a new and effective treatment paradigm for androgenetic alopecia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 4. Anhorn Medicines describes new androgen receptor degradation inducers | BioWorld [bioworld.com]
- 5. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A mouse model of androgenetic alopecia. | Semantic Scholar [semanticscholar.org]
- 7. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [The Effect of AH001 on Androgen Receptor Signaling: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1666645#ah001-s-effect-on-androgen-receptor-signaling>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)